tert-Butyl (R)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl ®-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate is a compound with a complex structure. Let’s break it down:
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Tert-butyl group: It is bulky and sterically hindered, affecting the compound’s reactivity .
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Aminomethyl group: : This group contains an amino (NH₂) functionality attached to a methylene (CH₂) group.
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Pyrrolidine-1-carboxylate: : Pyrrolidine is a five-membered ring containing one nitrogen atom. The carboxylate group (COO⁻) is attached to the pyrrolidine ring.
Preparation Methods
The synthesis of tert-butyl ®-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate involves introducing the tert-butoxycarbonyl (Boc) protecting group onto the amino group. Here’s a straightforward method:
Chemical Reactions Analysis
This compound can undergo various reactions:
Hydrolysis: Removal of the Boc group under acidic conditions yields the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Reduction/Oxidation: The pyrrolidine ring may undergo reduction or oxidation processes.
Common reagents include acids (for hydrolysis), nucleophiles (for substitution), and reducing/oxidizing agents. Major products depend on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential drug candidate. Researchers explore its pharmacological properties, such as anti-inflammatory or antitumor effects.
Peptide Synthesis: The Boc group facilitates peptide synthesis by protecting amino groups during coupling reactions.
Biocatalysis: Investigating its role in enzymatic transformations.
Mechanism of Action
Target Proteins: The compound may interact with specific proteins, affecting cellular processes.
Pathways: It could modulate metabolic pathways or signal transduction cascades.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare this compound’s reactivity and applications with related structures.
Properties
Molecular Formula |
C15H29N3O4 |
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Molecular Weight |
315.41 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(aminomethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H29N3O4/c1-13(2,3)21-11(19)17-15(9-16)7-8-18(10-15)12(20)22-14(4,5)6/h7-10,16H2,1-6H3,(H,17,19)/t15-/m1/s1 |
InChI Key |
ZRHMJNUBQJZECJ-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@]1(CCN(C1)C(=O)OC(C)(C)C)CN |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)CN |
Origin of Product |
United States |
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